molecular formula C12H10FNO3 B3073137 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 1017369-15-1

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3073137
CAS No.: 1017369-15-1
M. Wt: 235.21 g/mol
InChI Key: JDVFTDGZEPNMNT-UHFFFAOYSA-N
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Description

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Acetylation: The final step involves the acetylation of the oxazole derivative to form the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the oxazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 3-Fluorophenylacetic acid
  • 5-Methyl-1,3-oxazole-4-carboxylic acid
  • 2-(3-Fluorophenyl)-1,3-oxazole

Comparison: 2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is unique due to the combination of the fluorophenyl group and the oxazole ring, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or stability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVFTDGZEPNMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
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2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
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2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
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2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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